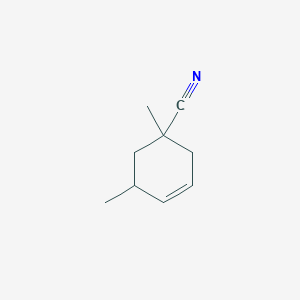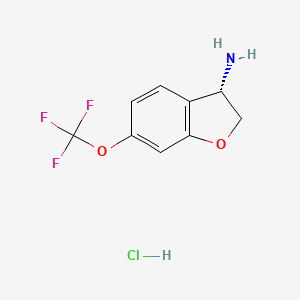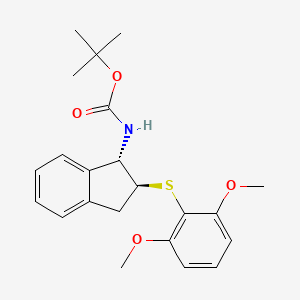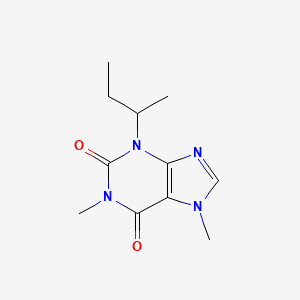![molecular formula C24H30N2O5 B14006517 Methyl n-[(benzyloxy)carbonyl]phenylalanylleucinate CAS No. 3850-45-1](/img/structure/B14006517.png)
Methyl n-[(benzyloxy)carbonyl]phenylalanylleucinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl n-[(benzyloxy)carbonyl]phenylalanylleucinate is a synthetic compound that belongs to the class of peptides. It is characterized by the presence of a benzyloxycarbonyl group, which is often used as a protecting group in peptide synthesis. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl n-[(benzyloxy)carbonyl]phenylalanylleucinate typically involves the following steps:
Protection of the Amino Group: The amino group of phenylalanine is protected using benzyl chloroformate, resulting in the formation of N-[(benzyloxy)carbonyl]phenylalanine.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale purification techniques to ensure consistency and high yield.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl n-[(benzyloxy)carbonyl]phenylalanylleucinate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Deprotection: The benzyloxycarbonyl group can be removed using hydrogenation in the presence of a palladium catalyst.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide).
Deprotection: Hydrogenation with palladium on carbon.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products Formed
Hydrolysis: Carboxylic acids and alcohols.
Deprotection: Free amines.
Oxidation: Benzoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl n-[(benzyloxy)carbonyl]phenylalanylleucinate has several applications in scientific research:
Peptide Synthesis: It is used as an intermediate in the synthesis of longer peptide chains.
Biological Studies: The compound is used in studies related to enzyme-substrate interactions and protein folding.
Medicinal Chemistry: It serves as a model compound for the development of peptide-based drugs.
Industrial Applications: The compound is used in the production of peptide-based materials and coatings.
Wirkmechanismus
The mechanism of action of Methyl n-[(benzyloxy)carbonyl]phenylalanylleucinate involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyloxycarbonyl group acts as a protecting group, allowing the compound to participate in various biochemical reactions without undergoing unwanted side reactions . The compound’s effects are mediated through pathways involving peptide bond formation and cleavage .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl n-[(benzyloxy)carbonyl]phenylalaninate
- N-[(Benzyloxy)carbonyl]-L-phenylalanyl-L-phenylalanine
- Methyl n-[(benzyloxy)carbonyl]-L-threonyl-L-phenylalaninate
Uniqueness
Methyl n-[(benzyloxy)carbonyl]phenylalanylleucinate is unique due to its specific combination of phenylalanine and leucine residues, which imparts distinct chemical and biological properties. Its structure allows for selective interactions with enzymes and receptors, making it valuable in various research applications .
Eigenschaften
CAS-Nummer |
3850-45-1 |
|---|---|
Molekularformel |
C24H30N2O5 |
Molekulargewicht |
426.5 g/mol |
IUPAC-Name |
methyl 4-methyl-2-[[3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]pentanoate |
InChI |
InChI=1S/C24H30N2O5/c1-17(2)14-21(23(28)30-3)25-22(27)20(15-18-10-6-4-7-11-18)26-24(29)31-16-19-12-8-5-9-13-19/h4-13,17,20-21H,14-16H2,1-3H3,(H,25,27)(H,26,29) |
InChI-Schlüssel |
AWYRARCUKRVSSB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(C(=O)OC)NC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





amino}benzoyl)amino]pentanedioic acid](/img/structure/B14006442.png)

![5,5-Diphenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazol-6(5H)-one](/img/structure/B14006468.png)



![(1S)-2'-(1-Pyrrolidinylcarbonyl)[1,1'-binaphthalene]-2-carboxylic acid](/img/structure/B14006487.png)

![1-(2-Chloroethyl)-1-nitroso-3-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)urea](/img/structure/B14006501.png)
![3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2-carbonitrile](/img/structure/B14006503.png)
![2-Amino-5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one](/img/structure/B14006511.png)
